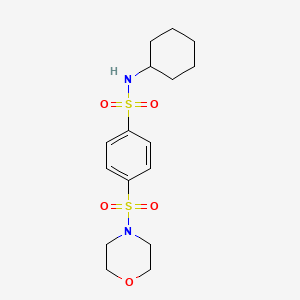![molecular formula C19H23N3O2S B3470581 1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B3470581.png)
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Overview
Description
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a quinoline derivative and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials might include 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and 1-methyl-1H-imidazole-2-thiol. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinoline or imidazole derivatives.
Reduction: Reduction reactions could modify the functional groups, leading to different analogs.
Substitution: Substitution reactions might involve replacing one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit pharmacological activities. Research could focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline or imidazole derivatives, such as:
- 6-Methoxy-2,2,4-trimethylquinoline
- 1-Methyl-1H-imidazole-2-thiol
Uniqueness
What sets 1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE apart is its combined structure, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-11-19(2,3)22(16-7-6-14(24-5)10-15(13)16)17(23)12-25-18-20-8-9-21(18)4/h6-11H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPXWLSSLAEQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NC=CN3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3470503.png)
![N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide](/img/structure/B3470507.png)
![2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3470511.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3470520.png)
![2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3470521.png)
![N-benzyl-4-bromo-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3470540.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B3470544.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3470547.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-4-(propionylamino)benzamide](/img/structure/B3470553.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B3470557.png)
![N-1-naphthalenyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide](/img/structure/B3470578.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B3470579.png)

